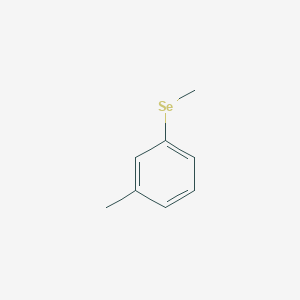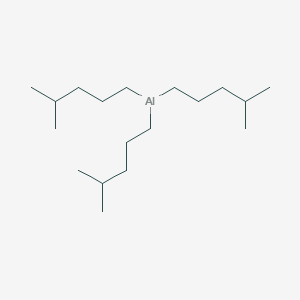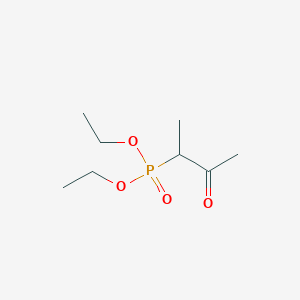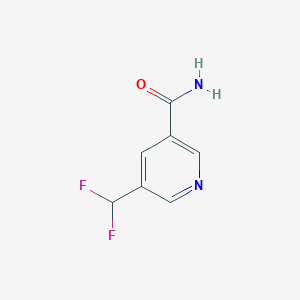
Cyclopentanecarboxylicacid, 1,2,2-trimethyl-3-oxo-(8CI,9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentanecarboxylicacid, 1,2,2-trimethyl-3-oxo-(8CI,9CI) is an organic compound with the molecular formula C9H14O3 . This compound is characterized by a cyclopentane ring substituted with a carboxylic acid group, three methyl groups, and a ketone group. It is a colorless nonvolatile oil and is used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentanecarboxylicacid, 1,2,2-trimethyl-3-oxo-(8CI,9CI) can be synthesized through several methods. One common method involves the palladium-catalyzed hydrocarboxylation of cyclopentene . The reaction proceeds as follows:
[ \text{C}_5\text{H}_8 + \text{CO} + \text{H}_2\text{O} \rightarrow \text{C}_5\text{H}_9\text{CO}_2\text{H} ]
Another method involves the base-induced ring contraction of 2-chlorocyclohexanone to give the ester methyl cyclopentanecarboxylate, which can then be hydrolyzed to the carboxylic acid .
Industrial Production Methods
Industrial production of Cyclopentanecarboxylicacid, 1,2,2-trimethyl-3-oxo-(8CI,9CI) typically involves large-scale application of the aforementioned synthetic routes. The palladium-catalyzed hydrocarboxylation method is favored due to its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions
Cyclopentanecarboxylicacid, 1,2,2-trimethyl-3-oxo-(8CI,9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can undergo substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxylic acid group to an acyl chloride.
Major Products Formed
Oxidation: Products can include carboxylic acids or ketones, depending on the extent of oxidation.
Reduction: The primary product is the corresponding alcohol.
Substitution: Products include acyl chlorides or esters, depending on the substituent introduced.
Scientific Research Applications
Cyclopentanecarboxylicacid, 1,2,2-trimethyl-3-oxo-(8CI,9CI) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of metabolic pathways and enzyme reactions.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Cyclopentanecarboxylicacid, 1,2,2-trimethyl-3-oxo-(8CI,9CI) involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and affect various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Cyclopentanecarboxylic acid: Similar structure but lacks the additional methyl and ketone groups.
Cyclohexanecarboxylic acid: Contains a six-membered ring instead of a five-membered ring.
2-Chlorocyclohexanone: Used as an intermediate in the synthesis of Cyclopentanecarboxylicacid, 1,2,2-trimethyl-3-oxo-(8CI,9CI).
Uniqueness
Cyclopentanecarboxylicacid, 1,2,2-trimethyl-3-oxo-(8CI,9CI) is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of three methyl groups and a ketone group on the cyclopentane ring makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
464-89-1 |
|---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
1,2,2-trimethyl-3-oxocyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O3/c1-8(2)6(10)4-5-9(8,3)7(11)12/h4-5H2,1-3H3,(H,11,12) |
InChI Key |
LRGIELAZPCCUKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)CCC1(C)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


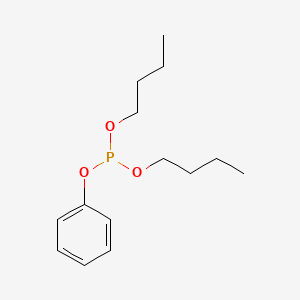
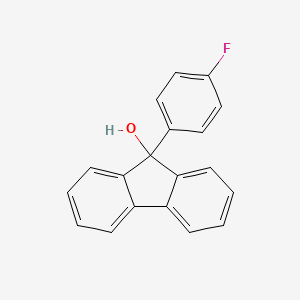
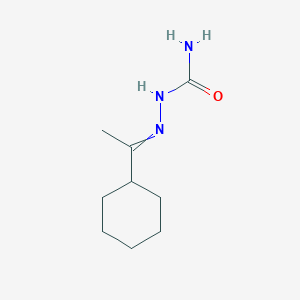
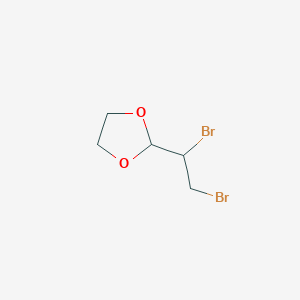
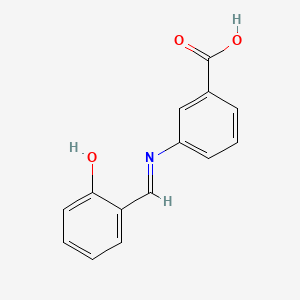

![Selenolo[3,4-b]selenophene](/img/structure/B14750203.png)

